molecular formula C11H10N4S B1336684 [(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile CAS No. 19688-95-0

[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile

Cat. No. B1336684
CAS RN: 19688-95-0
M. Wt: 230.29 g/mol
InChI Key: LRJWBZOWAHNTSL-UHFFFAOYSA-N
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Description

“[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile” is a chemical compound with the CAS Number: 19688-95-0. It has a molecular weight of 230.29 and its IUPAC name is 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl thiocyanate . It is stored at room temperature and appears as a powder .


Synthesis Analysis

5-Amino-pyrazoles, such as the compound , are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized through a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4S/c1-8-10(16-7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

5-Amino-pyrazoles are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . They are involved in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 108-110°C . It is a powder at room temperature .

Safety and Hazards

The compound is considered to be a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(5-amino-3-methyl-1-phenylpyrazol-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-8-10(16-7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJWBZOWAHNTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438948
Record name [(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile

CAS RN

19688-95-0
Record name [(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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